1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)-
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Overview
Description
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- typically involves the reaction of benzonitrile derivatives with sodium azide in the presence of a catalyst. One common method includes the use of nano-ZnO/Co3O4 catalyst in dimethylformamide (DMF) at elevated temperatures (120-130°C) for 12 hours . This method yields the desired tetrazole derivative with good efficiency.
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenoxy or trifluoromethyl groups are replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents like LiAlH4 for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- involves its interaction with molecular targets through its tetrazole ring. The electron density of the nitrogen atoms in the tetrazole ring allows it to form stable complexes with metal ions and other molecules. This interaction can lead to the inhibition of specific enzymes or the stabilization of reactive intermediates in chemical reactions .
Comparison with Similar Compounds
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
5-Substituted 1H-tetrazoles: These compounds are widely used in medicinal chemistry as bio-isosteric replacements for carboxylic acids.
Properties
CAS No. |
98158-71-5 |
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Molecular Formula |
C14H9F3N4O |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
5-phenoxy-1-[3-(trifluoromethyl)phenyl]tetrazole |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-5-4-6-11(9-10)21-13(18-19-20-21)22-12-7-2-1-3-8-12/h1-9H |
InChI Key |
YIRZOVGSKSAOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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